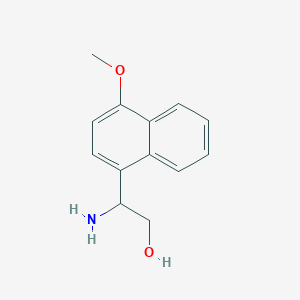

2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol

Description

Properties

IUPAC Name |

2-amino-2-(4-methoxynaphthalen-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-16-13-7-6-10(12(14)8-15)9-4-2-3-5-11(9)13/h2-7,12,15H,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSARAPTEFAJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-27-5 | |

| Record name | 2-Amino-2-(4-methoxy-1-naphthyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical and physical properties of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol.

An In-depth Technical Guide to the Predicted Chemical and Physical Properties of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a predictive guide based on established chemical principles and data from structurally analogous compounds. As of the time of writing, 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol is not a widely cataloged or characterized compound. This guide is intended to serve as a foundational resource for researchers who may synthesize and characterize this molecule.

Introduction

2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol represents a novel chemical entity incorporating a naphthalene scaffold, a structural motif present in numerous biologically active compounds. The presence of an amino alcohol side chain further suggests potential for diverse chemical interactions and biological activities. This guide provides a comprehensive overview of the predicted chemical and physical properties of this compound, along with detailed protocols for its characterization. The insights presented herein are derived from the analysis of structurally related molecules and established principles in organic and analytical chemistry.

Molecular Structure and Chemical Identity

The fundamental step in understanding the properties of a molecule is to define its structure. The IUPAC name for the topic compound is 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol.

Molecular Formula: C₁₃H₁₅NO₂

Molecular Weight: 217.26 g/mol

Structure:

Figure 1: Chemical Structure of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in various systems, including its suitability for pharmaceutical development.

| Property | Predicted Value/Characteristic |

| Appearance | Expected to be a solid at room temperature, likely a crystalline powder, given the rigidity of the naphthalene core and the presence of hydrogen bonding functional groups. Color could range from white to off-white or pale yellow. |

| Solubility | Due to the polar amino and hydroxyl groups, it is expected to have some solubility in polar protic solvents like methanol and ethanol. Solubility in water is likely to be low due to the large, hydrophobic naphthalene ring. It is expected to be soluble in organic solvents like DMSO and DMF. |

| pKa | The primary amine is expected to be basic, with a predicted pKa of the conjugate acid in the range of 9-10, similar to other primary amines. The hydroxyl group is weakly acidic, with a pKa likely above 14. |

| LogP | The octanol-water partition coefficient (LogP) is predicted to be moderately positive, indicating a degree of lipophilicity conferred by the naphthalene and methoxy groups, balanced by the hydrophilic amino alcohol moiety. |

Proposed Synthetic Pathway

A plausible and efficient synthesis is crucial for the exploration of a novel compound's properties. A potential retrosynthetic analysis suggests that 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol could be synthesized from 4-methoxy-1-naphthaldehyde.

Figure 2: Proposed Synthetic Workflow for 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol

Rationale for Synthetic Choices: The Henry reaction is a classic carbon-carbon bond-forming reaction that is well-suited for the addition of a nitroalkane to an aldehyde. The subsequent reduction of the nitro group to a primary amine is a high-yielding and well-established transformation. Catalytic hydrogenation is often preferred for its cleaner reaction profile, though more potent reducing agents like lithium aluminum hydride can also be effective.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Figure 3: Analytical Workflow for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 8.2 | m | 6H | Aromatic protons of the naphthalene ring |

| ~ 4.5 - 5.0 | m | 1H | CH-N |

| ~ 3.9 | s | 3H | OCH₃ |

| ~ 3.5 - 3.8 | m | 2H | CH₂OH |

| ~ 1.5 - 2.5 | br s | 3H | NH₂ and OH (exchangeable with D₂O) |

Rationale for Predictions:

-

Aromatic protons on a naphthalene ring typically appear in the downfield region of 7.0-8.5 ppm.[1][2] The exact shifts and coupling patterns will depend on the substitution pattern.

-

The methoxy protons are expected to be a sharp singlet around 3.9 ppm.

-

The protons of the amino alcohol side chain will be in the aliphatic region, with the benzylic proton being the most downfield due to its proximity to the aromatic ring and the nitrogen atom.

-

The protons of the amine and alcohol groups are exchangeable and will likely appear as a broad singlet. Their integration value may not be exact.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and determine the chemical shifts and coupling constants. To confirm the assignment of exchangeable protons, a D₂O shake experiment can be performed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[3][4]

Predicted Mass Spectrum Data (Electrospray Ionization - ESI+):

| m/z | Assignment |

| 218.11 | [M+H]⁺ (protonated molecule) |

| 200.10 | [M+H - H₂O]⁺ |

| 187.09 | [M+H - CH₂OH]⁺ |

| 171.08 | [M+H - NH₂CH₂OH]⁺ |

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Analysis: Identify the molecular ion peak and analyze any significant fragment ions to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| ~ 1600, ~1500 | Medium | Aromatic C=C stretching |

| ~ 1250 | Strong | Aryl-O stretching (ether) |

| ~ 1050 | Strong | C-O stretching (alcohol) |

Potential Biological Activity and Applications

While the biological activity of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol is unknown, its structural motifs suggest several avenues for investigation. The naphthalene ring is a well-known pharmacophore present in drugs such as Naproxen and Propranolol. Amino alcohols are also common in pharmaceuticals, including beta-blockers and certain psychoactive agents. Therefore, this compound could be a candidate for screening in assays related to:

-

Anticancer Activity: Many naphthalene derivatives have shown cytotoxic effects against various cancer cell lines.[5]

-

Antimicrobial Activity: The combination of an aromatic ring and an amino alcohol side chain can be found in some antimicrobial agents.

-

Neurological Activity: The structural similarity to some adrenergic receptor ligands suggests potential activity in the central or peripheral nervous system.

Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological effects of this compound.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the chemical and physical properties of the novel compound 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol. By leveraging data from analogous structures and established analytical methodologies, this document serves as a valuable resource for researchers aiming to synthesize, characterize, and explore the potential applications of this molecule. The detailed protocols and predicted data offer a solid foundation for future experimental work in the fields of synthetic chemistry, analytical chemistry, and drug discovery.

References

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

-

American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

-

LookChem. (n.d.). 2-Aminoethanol: Comprehensive Overview and Applications. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

-

Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare.com. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Mass Spectrometry Imaging of Small Molecules Methods and Protocols. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Ethanolamine. Retrieved from [Link]

-

YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Australian Government Department of Health. (2013, September 12). Ethanol, 2-amino-: Human health tier II assessment. Retrieved from [Link]

-

ACS Publications. (2017, February 28). 2-Aminoethanol | ACS Reagent Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2′-(4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal-binding properties of 2-aminoethanol. (a) ¹H NMR spectra (left).... Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2-[(2-aminoethyl)amino]-. Retrieved from [Link]

-

PubChem. (n.d.). 2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-[Methoxy(methyl)amino]ethanol. Retrieved from [Link]

- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.

-

MDPI. (n.d.). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. Retrieved from [Link]

-

MDPI. (n.d.). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino.... Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-[[2-(1,3-Benzodioxol-5-yl)-1-methylethyl]amino]ethanol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 35265-04-4,2-[(1-methylpropyl)amino]ethanol. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Amino-2-(1-Naphthyl)Ethanol. Retrieved from [Link]

-

NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 2-Amino-1-(4-methoxyphenyl)ethanol | CAS#:46084-23-5. Retrieved from [Link]

-

PubChem. (n.d.). 2-((2-Methoxyethyl)amino)ethan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). Ethanol, 2-(alpha-methylphenethyl)amino-. Retrieved from [Link]

Sources

In silico modeling of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol receptor binding.

Executive Summary

This technical guide outlines the computational framework for modeling the receptor binding profile of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol (hereafter referred to as AMNE ).[1] Structurally, AMNE presents a naphthalene core substituted with a methoxy group and a chiral amino-ethanol tail.[1] This scaffold is a bioisostere of classical arylethanolamine neurotransmitters (e.g., norepinephrine), suggesting high affinity for G-Protein Coupled Receptors (GPCRs), specifically the

This guide deviates from standard "button-pushing" tutorials. It focuses on the causality of method selection —why we choose specific force fields, how we handle the bulky naphthalene moiety during docking, and how to validate the stability of the predicted salt bridges using Molecular Dynamics (MD).

Structural Analysis & Ligand Preparation

Before engaging any target, the ligand must be rigorously characterized. AMNE contains a basic amine and a chiral center at the C2 position.

Stereochemistry & Conformational Sampling

The IUPAC name implies a chiral center at the carbon attaching the amino group and the naphthalene ring.

-

Chirality: The biological activity of arylethanolamines is stereospecific. For

-adrenergic receptors, the (R)-enantiomer of norepinephrine is active, but for synthetic analogues, the eutomer (active enantiomer) must be determined.[1]-

Protocol: Generate both (R)-AMNE and (S)-AMNE enantiomers.

-

-

Protonation State: The aliphatic amine (

) will be protonated (+1 charge) at physiological pH (7.4). This is critical for forming the canonical salt bridge with Asp113 in

Ligand Preparation Workflow

Tools: Schrödinger LigPrep / OpenBabel

-

Structure Generation: Convert 2D SMILES to 3D structure.

-

Ionization: Generate states at pH

using Epik or PropKa. Retain only the cation (+1). -

Energy Minimization: Apply OPLS4 force field to relieve steric clashes in the bulky methoxy-naphthalene core.

Target Selection: The -Adrenergic Receptor[1][2]

While AMNE may bind various monoamine targets, the

-

Primary Target: Human

-AR. -

PDB Selection: 2RH1 (bound to Carazolol).

-

Rationale: High resolution (2.4 Å) and the inverse agonist carazolol occupies the orthosteric site, keeping the receptor in a conformation accessible to bulky antagonists like AMNE.

-

In Silico Protocol: Induced Fit Docking (IFD)[1]

Standard rigid-receptor docking (SP/XP) often fails with naphthalene derivatives because the bulky aromatic rings require subtle induced-fit rearrangements of residues like Phe290 and Trp286 .[1]

The Computational Pipeline (Diagram)

Figure 1: The Induced Fit Docking (IFD) workflow designed to accommodate the bulky naphthalene core of AMNE within the orthosteric binding site.[1]

Step-by-Step Methodology

Step 1: Grid Generation[1][2]

-

Center: Define the grid box centroid using the co-crystallized ligand (Carazolol) in PDB 2RH1.

-

Constraints: Define a H-bond constraint on Asp113 (OD1/OD2). This forces the protonated amine of AMNE to anchor correctly, mimicking the endogenous neurotransmitter.

Step 2: Induced Fit Docking (IFD) Parameters[1]

-

Initial Docking: Glide SP (Standard Precision) with Van der Waals radii scaling of 0.5 for receptor and ligand (soft docking).

-

Prime Refinement: Refine residues within 5.0 Å of ligand poses.

-

Final Scoring: Glide XP (Extra Precision).

Step 3: Selection Criteria

Filter poses based on:

-

XP GScore: Expect < -9.0 kcal/mol.

-

Salt Bridge: Distance between AMNE-NH3+ and Asp113-COO- must be < 3.5 Å.[1]

-

Pi-Pi Stacking: Naphthalene ring interaction with Phe290 or Phe193 .[1]

Interaction Analysis & Mechanism

The binding of AMNE is driven by a combination of electrostatics and hydrophobic enclosure.

Predicted Binding Mode

| Interaction Type | Receptor Residue | Ligand Moiety | Function |

| Salt Bridge | Asp113 (TM3) | Protonated Amine | Critical Anchor: Mimics norepinephrine binding.[1] |

| H-Bond (Donor) | Ser203 / Ser207 (TM5) | Hydroxyl (-OH) | Orients the chiral tail.[1] |

| Pi-Pi T-Shaped | Phe290 (TM6) | Naphthalene Ring | Stabilizes the bulky aromatic core.[1] |

| Hydrophobic | Val114, Trp286 | Methoxy Group | Accommodates the 4-methoxy substituent.[1] |

Signaling Pathway Impact

AMNE, being a bulky naphthalene derivative, likely acts as a competitive antagonist (Beta-blocker).[1] It occupies the orthosteric site, preventing norepinephrine binding, thereby blocking the

Figure 2: Pharmacological Logic. AMNE acts as a competitive antagonist, preventing the conformational change required for Gs-protein coupling and subsequent cAMP production.[1]

Molecular Dynamics (MD) Validation

Static docking provides a snapshot; MD simulation proves the stability of the complex over time.

Protocol (GROMACS / Desmond)[1]

-

System:

-AR + AMNE in a POPC membrane bilayer.[1] -

Solvent: TIP3P water model + 0.15M NaCl (neutralizing charge).

-

Duration: 100 ns production run.

-

Ensemble: NPT (310 K, 1.01325 bar).

Key Metrics for Success

-

Ligand RMSD: Must stabilize < 2.5 Å relative to the initial docked pose.

-

Salt Bridge Persistence: The distance between the amine N and Asp113 O must remain < 4.0 Å for > 80% of the simulation time.

-

Methoxy Rotation: Monitor the dihedral angle of the 4-methoxy group to ensure it does not clash with Trp286 .

References

-

Warne, T., et al. (2008). Structure of a beta1-adrenergic G-protein-coupled receptor.[1] Nature, 454(7203), 486-491.[1] Link[1]

-

Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes.[1] Journal of Medicinal Chemistry, 49(21), 6177-6196.[1] Link[1]

-

Kobilka, B. K. (2011). Structural insights into adrenergic receptor function and pharmacology. Trends in Pharmacological Sciences, 32(4), 213-218.[1] Link[1]

-

Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins.[1] Journal of Chemical Theory and Computation, 12(1), 281-296.[1] Link[1]

-

Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX, 1-2, 19-25.[1] Link

Sources

An In-depth Technical Guide to 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol, a chiral amino alcohol with significant potential in medicinal chemistry and materials science. The document details the compound's chemical identity, including its CAS number and IUPAC name, and presents a plausible, detailed synthetic protocol. Furthermore, it explores the anticipated biological activities and therapeutic applications of this molecule, drawing parallels with structurally related naphthalene derivatives that have shown promise as anticancer, acetylcholinesterase, and carbonic anhydrase inhibitors. The guide also outlines key analytical methodologies for the characterization and quality control of the compound. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel naphthalene-based compounds.

Introduction and Chemical Identity

2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol is a synthetic organic compound featuring a naphthalene core substituted with methoxy, amino, and ethanol groups. Its structural complexity, including a chiral center, makes it an attractive candidate for investigation in various fields, particularly in the development of novel therapeutic agents and chiral ligands for asymmetric synthesis. The presence of the naphthalene moiety, a common scaffold in biologically active molecules, suggests a range of potential pharmacological activities.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol | Fluorochem[1] |

| CAS Number | 910443-27-5 | Fluorochem[1] |

| Molecular Formula | C₁₃H₁₅NO₂ | - |

| Molecular Weight | 217.27 g/mol | Fluorochem[1] |

| Canonical SMILES | COC1=CC=C(C(N)CO)C2=CC=CC=C12 | Fluorochem[1] |

Synthesis Protocol: A Plausible Route

Step 1: Synthesis of the Schiff Base Intermediate

The initial step involves the condensation of 4-methoxynaphthalene-1-carbaldehyde with a suitable aminating agent to form a Schiff base (imine). This reaction is a well-established method for forming carbon-nitrogen double bonds. The synthesis of a similar Schiff base from 4-methoxynaphthalene-1-carbaldehyde has been reported, validating the feasibility of this approach.

Reaction:

A similar reaction has been documented, demonstrating the viability of this synthetic step.

Step 2: Reduction of the Schiff Base to the Amino Alcohol

The second step involves the reduction of the imine intermediate to the desired amino alcohol. This can be achieved using a variety of reducing agents, with sodium borohydride being a common and effective choice for its selectivity and mild reaction conditions.

Detailed Experimental Protocol:

Materials:

-

4-methoxynaphthalene-1-carbaldehyde

-

2-Aminoethanol

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve 1 equivalent of 4-methoxynaphthalene-1-carbaldehyde in anhydrous methanol.

-

Add 1.1 equivalents of 2-aminoethanol to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction to the Amino Alcohol:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 1.5 equivalents of sodium borohydride in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol.

-

Potential Applications in Drug Development

While specific biological studies on 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol are limited, the structural motifs present in the molecule suggest several promising avenues for therapeutic applications.

Anticancer Activity

Naphthalene derivatives are a well-established class of compounds with significant anticancer properties. For instance, certain 6-methoxynaphthalene derivatives have demonstrated promising inhibitory activity against colon cancer cell lines. The presence of the methoxynaphthalene core in the target molecule makes it a compelling candidate for evaluation as an antiproliferative agent.

Neurological Disorders

Naphthalene-based compounds have also been investigated for their potential in treating neurological disorders. Some derivatives have shown activity as acetylcholinesterase (AChE) inhibitors, which is a key target in the management of Alzheimer's disease[2]. The structural similarity of the target compound to known AChE inhibitors warrants further investigation into its neuropharmacological profile.

Enzyme Inhibition

The diverse functionality of the target molecule suggests it could interact with various biological targets. For example, some 1-naphthol derivatives have been identified as effective inhibitors of carbonic anhydrase isoenzymes I and II[2]. These enzymes are implicated in a range of physiological processes, and their inhibition has therapeutic potential in conditions such as glaucoma and epilepsy.

Analytical Characterization

The unambiguous identification and purity assessment of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol require a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the methoxy group protons (a singlet around 3.9 ppm), and the protons of the amino-ethanol side chain.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the presence of the naphthalene core, the methoxy group, and the side chain carbons.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the alcohol and ether functionalities.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight of the compound and for providing information about its fragmentation pattern, which can aid in structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic acid) would be a suitable starting point for method development.

Conclusion

2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol represents a promising scaffold for the development of novel chemical entities with potential applications in medicine and beyond. This guide has provided a foundational understanding of its chemical identity, a plausible and detailed synthetic route, and an exploration of its potential therapeutic applications based on its structural features. The outlined analytical methods will be essential for any researcher undertaking the synthesis and characterization of this intriguing molecule. Further investigation into the biological activities of this compound is highly encouraged to unlock its full therapeutic potential.

References

-

Kucukislamoglu, M., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113. [Link]

Sources

Methodological & Application

Use of amino alcohols as building blocks in pharmaceutical synthesis.

Application Note: Amino Alcohols as Strategic Building Blocks in Pharmaceutical Synthesis

Core Directive & Executive Summary

Amino alcohols (specifically 1,2- and 1,3-amino alcohols) represent a privileged structural motif in modern pharmaceutical synthesis. Beyond their utility as pharmacophores in beta-blockers and sphingosine mimetics, they serve as indispensable chiral auxiliaries (Evans auxiliaries) and precursors for heterocyclic cores in antiretrovirals like Dolutegravir.

This guide moves beyond basic textbook definitions to provide actionable, industrial-grade protocols for utilizing amino alcohols. We focus on three critical pillars: Regioselective Epoxide Opening , Chiral Auxiliary Construction , and Heterocyclic Core Formation .

Strategic Selection of Amino Alcohol Building Blocks

The choice of amino alcohol dictates the stereochemical integrity and solubility profile of the final API. The table below summarizes key building blocks and their primary synthetic utility.

| Building Block | Chirality Source | Primary Application | Key Reaction Class |

| Ethanolamine | Achiral | Kinase Inhibitors, Fragment-based design | Amide coupling, Cyclization |

| (S)-Valinol | Chiral Pool (L-Valine) | Evans Auxiliaries, Chiral Ligands | Carbonylation, Imine formation |

| (S)-Phenylalaninol | Chiral Pool (L-Phe) | Evans Auxiliaries (Steric bulk) | Carbonylation |

| (R)-3-Aminobutanol | Synthetic Resolution | Integrase Inhibitors (Dolutegravir) | Pyridinone ring formation |

| Sphingosine | Synthetic/Enzymatic | Lipid signaling modulators | Glycosylation, Acylation |

Protocol A: Regioselective Epoxide Opening (Beta-Blocker Synthesis)

Context: The synthesis of beta-blockers (e.g., Propranolol, Atenolol) relies on the nucleophilic attack of an amine on a chiral or achiral epoxide (glycidyl ether). Scientific Causality: The reaction is governed by steric hindrance.[1] Under basic or neutral conditions, the amine attacks the least substituted carbon of the epoxide (SN2 mechanism), ensuring the formation of the secondary alcohol with high regioselectivity.

Mechanism Visualization

Caption: SN2 reaction pathway demonstrating the regioselective attack of the amine on the least hindered carbon of the epoxide.

Experimental Protocol: Synthesis of Propranolol (Bench Scale)

Materials:

-

1-Naphthyl glycidyl ether (10.0 g, 50 mmol)

-

Isopropylamine (14.8 g, 250 mmol, 5.0 equiv)

-

Water (10 mL) or Methanol (20 mL)

-

Reaction Vessel: 100 mL Pressure tube or Round Bottom Flask with Reflux Condenser.

Step-by-Step Methodology:

-

Preparation: Charge the 1-naphthyl glycidyl ether into the reaction vessel.

-

Nucleophile Addition: Add Isopropylamine. Note: A large excess (5 equiv) is crucial to prevent the product (a secondary amine) from reacting with another molecule of epoxide, which would form a tertiary amine impurity (dimerization).

-

Solvent System: Add water (10 mL). Causality: Water acts as a proton shuttle, stabilizing the transition state and catalyzing the ring opening via hydrogen bonding to the epoxide oxygen.

-

Reaction: Seal the tube and heat to 40–50 °C for 4–6 hours. If using a reflux condenser (atmospheric pressure), heat to mild reflux (~45 °C).

-

Monitoring: Monitor by TLC (SiO₂, 10% MeOH in DCM) or HPLC. The epoxide spot should disappear completely.

-

Workup:

-

Concentrate the mixture under reduced pressure (Rotavap) to remove excess isopropylamine and solvent. Caution: Isopropylamine is volatile and toxic; use a functional fume hood and cold trap.

-

Dissolve the residue in Ethyl Acetate (50 mL).

-

Wash with water (2 x 20 mL) and Brine (20 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate.

-

-

Crystallization: Recrystallize the crude solid from cyclohexane/hexane to yield white crystals of Propranolol base.

-

Salt Formation (Optional): Dissolve in ethanol and add 1.0 equiv of HCl in ether to precipitate Propranolol Hydrochloride.

Protocol B: Synthesis of Evans Auxiliaries (Oxazolidinones)

Context: Chiral oxazolidinones (Evans Auxiliaries) are synthesized from amino alcohols (e.g., L-Valinol, L-Phenylalaninol). These are critical for asymmetric alkylation and aldol reactions. Scientific Causality: The formation of the 5-membered ring requires a carbonyl source. While phosgene was historically used, Carbonyl Diimidazole (CDI) is now the industry standard due to safety and ease of handling.

Experimental Protocol: Synthesis of (S)-4-Isopropyloxazolidin-2-one

Materials:

-

L-Valinol (5.15 g, 50 mmol)

-

1,1'-Carbonyldiimidazole (CDI) (9.73 g, 60 mmol, 1.2 equiv)

-

Dichloromethane (DCM) (dry, 100 mL)

-

Triethylamine (optional, catalytic)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve L-Valinol in anhydrous DCM (100 mL).

-

Cyclization: Add CDI portion-wise over 15 minutes at 0 °C. Causality: The reaction is exothermic. Controlled addition prevents thermal degradation and side reactions.

-

Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench & Workup:

-

Quench with 1M HCl (50 mL). Causality: Acid wash removes imidazole byproduct and unreacted amine.

-

Separate the organic layer.

-

Wash with saturated NaHCO₃ (to neutralize) and Brine.

-

-

Purification: Dry over MgSO₄, filter, and concentrate. The crude product is often pure enough, but can be recrystallized from EtOAc/Hexanes.

Advanced Application: Dolutegravir Intermediate Synthesis

Context: The synthesis of Dolutegravir, a potent HIV integrase inhibitor, hinges on the diastereoselective cyclization of an amino alcohol ((R)-3-aminobutanol) with an aldehyde intermediate to form the tricyclic pyridinone core.

Pathway Visualization

Caption: The convergence of (R)-3-aminobutanol with the pyridinone aldehyde to form the tricyclic core of Dolutegravir.[2]

Key Technical Insight: The reaction is typically performed in Formic Acid or Acetonitrile at reflux. The stereocenter on the amino alcohol directs the folding of the molecule during cyclization, ensuring the correct diastereomer of the tricyclic core is formed. This is a classic example of substrate-controlled stereoselectivity.

Troubleshooting & Expert Insights

| Issue | Root Cause | Corrective Action |

| Low Regioselectivity (Epoxide Opening) | High temperature or acidic conditions | Ensure basic/neutral conditions. Lower temperature and increase reaction time. Avoid Lewis acids unless specifically targeting the substituted carbon. |

| Racemization of Amino Alcohol | High temp during workup or strong base | Avoid strong bases (e.g., NaOH) at high temps. Use mild bases like K₂CO₃ or organic bases (TEA). Keep rotavap bath <40 °C. |

| Hygroscopicity | Amino alcohols are hygroscopic | Store under inert gas. Dry solvents (THF, DCM) are mandatory for cyclization reactions (e.g., with CDI). |

| Dimerization (Epoxide Opening) | Insufficient Amine equivalents | Always use >3 equivalents of the amine nucleophile. The product is a secondary amine and is more nucleophilic than the starting primary amine. |

References

-

Mylan Laboratories Ltd. (2016). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica.[3] Retrieved from [Link]

-

MDPI. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol. Chemical Communications.[4] Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis. PMC. Retrieved from [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol Synthesis

The following technical guide is designed as a specialized support resource for researchers and process chemists working with 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol . This guide prioritizes yield optimization, impurity profiling, and scalable purification logic.

Topic: High-Yield Synthesis & Purification of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol Content Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Development Scientists

Route Selection & Mechanistic Logic

The target molecule is a

Recommended Pathway: The Modified Strecker-Reduction Protocol

-

Strecker Reaction: 4-methoxy-1-naphthaldehyde

-

Hydrolysis:

-aminonitrile -

Reduction: Amino acid

2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol.

Reaction Workflow Diagram

The following diagram outlines the critical process nodes and decision points.

Caption: Critical path workflow for the synthesis of the target amino alcohol, highlighting control points (CCP) for yield loss.

Detailed Protocol & Optimization

Step 1: Strecker Reaction (Nitrile Formation)

Objective: Convert aldehyde to aminonitrile while minimizing side reactions (e.g., cyanohydrin formation without amine incorporation).

-

Reagents: 4-methoxy-1-naphthaldehyde (1.0 eq),

(1.2 eq), -

Solvent System: Methanol/Water (3:1). Note: The naphthalene ring decreases water solubility; Methanol is crucial.

-

Protocol:

-

Dissolve aldehyde in MeOH. Add aqueous

. Stir 30 min to form the imine (equilibrium). -

Add

solution dropwise. -

Stir at RT for 12–24 h.

-

Critical Workup: The product may precipitate.[1] If not, extract with EtOAc. Do not acidify yet (risk of HCN evolution).

-

Step 2: Hydrolysis

Objective: Convert nitrile to carboxylic acid.[2][3]

-

Reagents:

(excess). -

Protocol: Reflux the crude nitrile in

for 4–6 hours. The product will crystallize as the hydrochloride salt upon cooling. -

Purification: Recrystallize the amino acid HCl salt from water/ethanol to remove non-basic naphthalene impurities.

Step 3: Reduction (The Yield-Critical Step)

Objective: Reduce the carboxylic acid to the alcohol without reducing the naphthalene ring or removing the methoxy group.

-

Recommended Method:

(generates Borane in situ). This is safer and often cleaner than -

Protocol:

-

Suspend Amino Acid (1.0 eq) in dry THF.

-

Add

(2.5 eq). -

Add

(1.0 eq) in THF dropwise at -

Reflux for 12 h.

-

Quench: Methanol (destroy excess hydride)

Aqueous NaOH (break Boron-Amine complexes).

-

Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: Low Yield in Strecker Step

Symptom: Recovery of starting aldehyde or formation of cyanohydrin (OH instead of

-

Pre-equilibration: Allow the Aldehyde and

(source of ammonia) to stir for at least 1 hour before adding KCN. This maximizes imine concentration. -

Ammonia Excess: Increase

to 2.0 equivalents. -

Solvent: Ensure the aldehyde is fully dissolved. If precipitation occurs, add THF.

Issue 2: "Sticky" Precipitate during Reduction Workup

Symptom: White, gummy solid forms during quench; product trapped in emulsion.

Root Cause: Stable Boron-Amine complexes formed during

-

Aggressive Hydrolysis: After quenching excess hydride, add

and reflux for 30 minutes, then basify with NaOH. Alternatively, use the Fieser workup if using LAH, or reflux with MeOH for extended periods to break the B-N bond [2].

Issue 3: Purity/Coloration (Pink/Brown Product)

Symptom: Product turns pink or brown upon storage. Root Cause: Oxidation of the electron-rich methoxynaphthalene moiety or trace free iodine left over. Solution:

-

Wash: Wash the organic layer with

(sodium thiosulfate) during workup to remove iodine. -

Salt Formation: Convert the free base amino alcohol to the Hydrochloride or Oxalate salt immediately. The salt form is significantly more stable to oxidation than the free amine.

Quantitative Data & Specifications

| Parameter | Specification / Target | Notes |

| Overall Yield | 45–60% (3 Steps) | Step 3 (Reduction) is usually the bottleneck. |

| Purity (HPLC) | >98% | Main impurity: Des-amino alcohol (from cyanohydrin). |

| Appearance | Off-white solid (Salt) | Free base may be a viscous oil. |

| Storage | Hygroscopic; sensitive to light. |

Frequently Asked Questions (FAQ)

Q: Can I use

Q: The intermediate amino acid is not precipitating. How do I isolate it?

A: Naphthalene derivatives are lipophilic. If the amino acid doesn't precipitate from the acidic hydrolysis mixture, it may be zwitterionic and soluble. Adjust pH to the isoelectric point (

Q: Is the product chiral? A: Yes, the benzylic carbon is a stereocenter. The Strecker synthesis described above yields a racemic mixture.[4] If a single enantiomer is required, you must perform a chiral resolution (e.g., using L-Tartaric acid) on the final amino alcohol or use an asymmetric Strecker catalyst (e.g., chiral thiourea) in Step 1 [4].

References

-

McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 58(13), 3568-3571. Link

-

Abiko, A., et al. (1992). "Simple and efficient workup of borane reduction of amino acids." Tetrahedron Letters, 33(38), 5517-5518. Link

-

Periasamy, M., et al. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151. Link

-

Vachal, P., & Jacobsen, E. N. (2002). "Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction." Journal of the American Chemical Society, 124(34), 10012-10014. Link

Sources

Technical Support Center: Minimizing Byproduct Formation in Amino Alcohol Synthesis

Welcome to the Technical Support Center for Amino Alcohol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the synthesis of these vital chemical scaffolds. Amino alcohols are foundational components in numerous pharmaceuticals, agrochemicals, and natural products, but their synthesis is often complicated by competing side reactions that can diminish yield and purity.[][2][3]

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and frequently asked questions to help you navigate these synthetic challenges and minimize the formation of unwanted byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and critical problems encountered during amino alcohol synthesis, offering explanations for their root causes and actionable solutions.

Problem 1: Poor Regioselectivity in Epoxide Ring-Opening Resulting in Isomeric Byproducts

Q: My reaction of an epoxide with an amine is producing a mixture of two regioisomers. How can I improve the selectivity to favor the desired product?

A: This is a classic challenge in amino alcohol synthesis. The ring-opening of an epoxide by an amine can proceed via two different pathways, attacking either of the epoxide carbons. The outcome is highly dependent on the reaction mechanism (SN1 vs. SN2 character) and is influenced by steric hindrance, electronic effects, and the catalyst system employed.[4][5]

Causality & Troubleshooting:

-

Under Neutral or Basic Conditions (SN2 Pathway): The amine, acting as a nucleophile, will preferentially attack the less sterically hindered carbon of the epoxide. If you are observing a mixture, it may be that the steric environments of the two carbons are not sufficiently different.

-

Solution: Enhance steric differentiation or employ a catalyst that directs the nucleophile. Using water as a solvent in the absence of a catalyst has been shown to provide excellent yields and selectivity for the attack at the less hindered carbon.[5]

-

-

Under Acidic Conditions (SN1-like Pathway): A Lewis or Brønsted acid catalyst activates the epoxide by coordinating to the oxygen, making it a better leaving group. This can lead to a partial positive charge developing on the more substituted carbon, favoring nucleophilic attack at that site.

-

Solution: The choice of catalyst is critical for controlling regioselectivity. Lewis acids like Zinc(II) perchlorate or Cerium chloride are highly effective at catalyzing the reaction and strongly favor the attack of the amine at the less sterically hindered carbon atom.[4][5] A 5.0 M solution of lithium perchlorate in diethyl ether (LPDE) has also been shown to promote high regioselectivity.[5]

-

Decision-Making Workflow for Poor Regioselectivity

Caption: Troubleshooting workflow for regioselectivity issues.

Problem 2: Significant Over-alkylation Resulting in Low Primary/Secondary Amine Yield

Q: The desired amino alcohol product from my reaction is reacting further with my starting material, leading to tertiary amines and quaternary ammonium salts. How can I stop this?

A: Over-alkylation is a frequent side reaction because the product amino alcohol is often more nucleophilic than the starting amine due to the electron-donating nature of the newly added alkyl group.[4] This is especially problematic with highly reactive electrophiles like epoxides.

Causality & Troubleshooting:

-

Relative Nucleophilicity: The core issue is a kinetic one: the product reacts faster than the starting material.

-

Solution 1: Use Excess Amine: Employing a significant stoichiometric excess of the starting amine can statistically favor its reaction with the electrophile over the product's reaction.[4] This is often the simplest and most direct solution.

-

Solution 2: Control Reagent Addition: Slow, controlled addition of the electrophile (e.g., epoxide) to the reaction mixture containing the amine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the product amine reacting with it.

-

Solution 3: Consider Protecting Groups: If feasible, using a protecting group on the starting amine that can be removed later prevents over-alkylation entirely. Groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are standard choices.[6][7]

-

Mechanism of Over-alkylation

Caption: Over-alkylation pathway in amino alcohol synthesis.

Problem 3: Racemization During the Reduction of Amino Acid Derivatives

Q: My chiral amino alcohol product has a low enantiomeric excess (ee). I suspect racemization is occurring during the reduction of the N-protected amino acid. What causes this and how can I prevent it?

A: Racemization is a significant risk when working with amino acid derivatives, particularly under harsh conditions (high temperature, strong base/acid).[8][9] The acidic α-proton of the amino acid can be abstracted, leading to the formation of a planar, achiral enolate intermediate, which then gets protonated non-stereoselectively.

Causality & Troubleshooting:

-

Harsh Reducing Agents: Strong, high-temperature reducing agents like Lithium Aluminum Hydride (LiAlH₄) can promote racemization.[10]

-

Solution 1: Milder Reducing Agents: Switch to a milder reducing agent. Sodium Borohydride (NaBH₄) is a common alternative, but it requires the carboxylic acid to be activated first.[8][11]

-

Solution 2: Borane Complexes: Borane (BH₃) complexes, such as BH₃·THF or BH₃·DMS, are effective at reducing carboxylic acids under milder conditions and are known to minimize racemization.

-

-

Activation Method: The method used to activate the carboxylic acid is critical.

-

Solution: CDI Activation: A highly effective method that preserves stereochemistry involves a one-pot procedure using 1,1'-Carbonyldiimidazole (CDI) for activation, followed by reduction with NaBH₄. This process is mild and known to retain optical purity.[8]

-

-

Temperature Control: Elevated temperatures accelerate the rate of enolization and subsequent racemization.[8]

-

Solution: Perform the reaction at the lowest possible temperature. For the NaBH₄ reduction step, cooling the reaction to 0°C in an ice bath is standard practice.[8]

-

Problem 4: Formation of Diol or Diamine Byproducts in Reductive Amination

Q: When attempting to synthesize a β-amino alcohol from an aldehyde and an imine, I'm observing significant amounts of 1,2-diol and 1,2-diamine byproducts. What is causing this competition?

A: This issue arises from competing reaction pathways. The aldehyde can be reduced to a 1,2-diol, or the imine can react with another amine equivalent to form a 1,2-diamine.[2][4] Achieving high chemoselectivity, where the desired cross-coupling occurs, is the primary challenge.

Causality & Troubleshooting:

-

Competing Reduction/Nucleophilic Addition: Both the starting aldehyde and the imine are electrophilic and can undergo reduction or nucleophilic attack.[2]

-

Solution 1: Modulate Imine Reactivity: Employing strongly electron-withdrawing protecting groups (e.g., N-sulfonyl) on the imine can alter its reduction potential. This allows for the preferential reduction of the imine over the aldehyde, leading to the formation of a key α-amino radical intermediate.[2][4]

-

Solution 2: Utilize a Specific Catalyst System: A chromium-catalyzed asymmetric cross-coupling has been shown to be highly effective.[2] In this system, the α-amino radical is captured by chromium(II). The resulting alkyl chromium intermediate is highly oxygenophilic and will selectively add to the aldehyde rather than the imine, effectively preventing diamine formation and promoting the desired cross-coupling.[2]

-

Key Experimental Protocols

Protocol 1: Catalytic Ring-Opening of an Epoxide to Maximize Regioselectivity

This protocol provides a general procedure for the regioselective ring-opening of an epoxide with an amine using a Lewis acid catalyst, based on systems known to favor attack at the less sterically hindered carbon.[4][5]

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the epoxide (1.0 equivalent) and the chosen anhydrous solvent (e.g., acetonitrile or THF).

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., Zinc(II) perchlorate hexahydrate, 1-10 mol%). Stir the mixture for 5-10 minutes at room temperature.

-

Amine Addition: Add the amine (1.0-1.2 equivalents) to the mixture. If the amine is a solid, it can be added directly. If it is a liquid, it should be added dropwise.

-

Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux, depending on substrate reactivity) and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of a chelating agent like EDTA or a mild base like sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography or recrystallization.[]

Protocol 2: Racemization-Minimizing Reduction of an N-Protected Amino Acid

This protocol utilizes 1,1'-carbonyldiimidazole (CDI) activation followed by sodium borohydride reduction, a method proven to minimize racemization.[8]

-

Activation: Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere. Add 1.1 equivalents of CDI and stir for 10-15 minutes, or until CO₂ evolution ceases.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (5.0 equivalents) in water. Add the NaBH₄ solution to the activated amino acid mixture in one portion.

-

Quenching and Work-up: Stir the solution vigorously for 30-60 minutes at 0°C. Carefully acidify the reaction with 1N HCl to pH ~2-3 to quench excess borohydride.

-

Extraction: Extract the product with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. The crude product can often be obtained with high purity, or further purified by passing it through a short plug of silica gel.[8]

Data Summary Table

Table 1: Effect of Catalysts on Regioselectivity in Epoxide Aminolysis

| Catalyst System | Substrates | Conditions | Regioselectivity (Less Hindered Attack) | Yield | Reference |

| Zinc(II) perchlorate | Various epoxides and amines | Solvent-free, room temp. | Excellent | High | [5] |

| Cerium(III) chloride | Various epoxides and amines | Acetonitrile, reflux | High | Good-Excellent | [4][5] |

| Lithium perchlorate (5.0M in Et₂O) | Epoxides and poor nucleophiles | Diethyl ether, room temp. | High | Good | [5] |

| None (in Water) | Various epoxides and amines | Water, room temp. | Excellent | High | [4][5] |

Frequently Asked Questions (FAQs)

Q1: What are the most critical protecting groups for amino alcohol synthesis and why? A1: The choice of protecting group is fundamental to achieving chemoselectivity.[12]

-

For the Amino Group: The most common are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.[6][7] They are critical because they temporarily convert the nucleophilic amine into a non-reactive carbamate. This prevents the amine from participating in undesired side reactions like over-alkylation or reacting with coupling agents.[6][13] The choice between them often depends on the deprotection conditions your molecule can tolerate (Boc is acid-labile, while Cbz is removed by hydrogenation).[7][13]

-

For the Hydroxyl Group: Common protecting groups include silyl ethers (like TBDMS) and benzyl ethers (Bn) . These are used when you need to perform a reaction on the amine portion (e.g., alkylation) without affecting the hydroxyl group.[12][13]

Q2: How do I choose the right solvent for my reaction? A2: Solvent choice can dramatically impact reaction rate, selectivity, and byproduct profile. Polar aprotic solvents like THF, acetonitrile, and DMF are common as they can dissolve a wide range of reagents. However, unconventional solvent choices can offer unique advantages. For instance, in epoxide ring-opening, using water can promote high selectivity and yield without any catalyst, offering a green and efficient alternative.[4][5] For reactions involving charged intermediates, a highly polar medium like a lithium perchlorate-diethyl ether solution (LPDE) can accelerate the reaction and enhance regioselectivity.[5]

Q3: What are the best analytical techniques for identifying and quantifying byproducts? A3: A multi-faceted approach is most effective.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary tool for separating and quantifying impurities and the main product.[4] Using a mass spectrometer (LC-MS) as a detector helps in identifying the mass of the byproducts. For chiral separations to determine enantiomeric excess (ee), specialized chiral HPLC columns are essential.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also useful, particularly for more volatile compounds.[4][11]

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for the structural elucidation of both the desired product and any isolated byproducts, confirming connectivity and stereochemistry.[4]

References

-

Ager, D. J., & Prakash, I. (2003). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 103(8), 3119-3186. [Link]

-

Bisai, A., & Singh, V. K. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. ACS Catalysis, 6(11), 7745-7764. [Link]

-

Marquarding, D., Klusacek, H., Gokel, G., Hoffmann, P., & Ugi, I. (1970). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 35(4), 1143-1145. [Link]

-

Periasamy, M., & Sasikumar, M. (2003). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 68(13), 5413-5416. [Link]

-

Kawasaki, T., et al. (1996). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Tetrahedron Letters, 37(41), 7433-7436. [Link]

-

He, L., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2963-2967. [Link]

-

Periasamy, M., & Sasikumar, M. (2003). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 68(13), 5413-5416. [Link]

-

Palomo, C., et al. (2004). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 8(11), 947-981. [Link]

-

Gentry, E. C., & Knowles, R. R. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6338-6343. [Link]

-

Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

-

Prati, F., et al. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 8(11), 530. [Link]

-

LibreTexts Chemistry. (2021). Protection of Amino Groups in Synthesis. [Link]

-

Shaw, M. H., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7837), 256-262. [Link]

- Uggeri, F., & Fontanella, L. (1999). Process for the purification of an aminoalcohol. U.S.

-

Nobuta, T., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications, 51(81), 15004-15007. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

-

Zhang, Y., et al. (2022). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. International Journal of Molecular Sciences, 23(21), 13354. [Link]

-

Wu, S., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808930. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

Iska, R. B. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Dias, R. F., et al. (2005). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Analytical Biochemistry, 347(1), 116-125. [Link]

-

Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. [Link]

-

Gentry, E. C., & Knowles, R. R. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6338-6343. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. [Link]

Sources

- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protecting group - Wikipedia [en.wikipedia.org]

- 13. books.rsc.org [books.rsc.org]

Technical Support Center: Overcoming Challenges in the Large-Scale Synthesis of Amino Alcohol Intermediates

Welcome to the Technical Support Center for the large-scale synthesis of amino alcohol intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these critical synthetic transformations. Amino alcohols are foundational building blocks in numerous active pharmaceutical ingredients (APIs), and their efficient, safe, and stereochemically pure synthesis is paramount.[1] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues encountered in a process chemistry environment.

Section 1: Core Challenges in Amino Alcohol Synthesis (FAQs)

This section addresses fundamental questions and overarching challenges in the synthesis of amino alcohols, particularly when transitioning from bench-scale to large-scale production.

Q1: What are the most common synthetic routes for producing chiral amino alcohols on a large scale?

A: In an industrial setting, the choice of synthetic route is governed by factors such as cost of starting materials, scalability, safety, and the ability to control stereochemistry. The most prevalent strategies include:

-

Reduction of α-Amino Acids and Derivatives: This is one of the most direct methods, leveraging the readily available and highly enantiopure chiral pool of natural and unnatural amino acids.[2] The carboxylic acid is reduced to the corresponding primary alcohol.

-

Reductive Amination of Ketones and Aldehydes: This versatile method forms a C-N bond and a C-O bond in a controlled manner. It involves the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine or enamine.[3][4] It is particularly useful for accessing a diverse range of secondary and tertiary amino alcohols.[5]

-

Nucleophilic Ring-Opening of Epoxides: This route provides excellent regiochemical and stereochemical control. An amine acts as a nucleophile, opening an epoxide ring to yield a β-amino alcohol. The stereochemistry of the starting epoxide directly translates to the product.

Q2: Why is racemization a significant concern, and when is it most likely to occur?

A: Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a critical issue as the biological activity of many pharmaceutical compounds is dependent on a single enantiomer.[1] Significant loss of enantiomeric purity can render a product ineffective or even harmful. Racemization is particularly problematic under harsh reaction conditions, such as high temperatures or the presence of strong bases.[6] For amino acid derivatives, it often proceeds through the formation of an oxazolone intermediate or by direct deprotonation at the α-carbon.[7] Amino acids like cysteine and histidine are especially susceptible.[7]

Q3: What are the primary safety hazards to consider when scaling up amino alcohol synthesis?

A: Large-scale synthesis introduces significant safety challenges that may not be apparent at the bench. Key hazards include:

-

Highly Exothermic Reactions: Reductions with powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) are extremely exothermic.[8][9] Without proper thermal management, this can lead to a runaway reaction, where the temperature and pressure increase uncontrollably, potentially causing vessel failure.[10][11][12]

-

Handling of Pyrophoric and Water-Reactive Reagents: LiAlH₄ can ignite spontaneously in moist air and reacts violently with water, releasing flammable hydrogen gas.[1][8][13] Strict anhydrous conditions and inert atmospheres are mandatory.

-

Gas Evolution: Many reactions, including quenching of metal hydrides, evolve large volumes of gas (e.g., hydrogen).[9][14] The reaction vessel and off-gas system must be designed to handle the maximum potential gas flow to prevent over-pressurization.[11]

Section 2: Troubleshooting Guide: Reduction of Amino Acids & Derivatives

The reduction of amino acids is a cornerstone of chiral amino alcohol synthesis. However, challenges related to reagent choice, reaction control, and work-up are common.

Q4: My LiAlH₄ reduction of an N-protected amino acid is giving low yields and appears incomplete. What are the likely causes?

A: Incomplete reduction is a frequent issue. Several factors can contribute to this:

-

Insufficient Reducing Agent: The stoichiometry is critical. LiAlH₄ reacts with the carboxylic acid, the N-H proton of a non-protected amine, and any residual moisture. Ensure you are using a sufficient excess of LiAlH₄ to account for all reactive sites.

-

Poor Reagent Quality: LiAlH₄ degrades upon exposure to moisture. Use a fresh, high-quality reagent. The activity of older batches can be significantly lower.

-

Reaction Temperature/Time: While these reactions are often fast, some sterically hindered or less soluble amino acid derivatives may require longer reaction times or gentle reflux in a solvent like THF to go to completion.[1]

-

Mixing Issues: On a large scale, LiAlH₄ and its salts can form thick slurries that are difficult to stir.[1] Inefficient mixing leads to localized "hot spots" and incomplete reaction. A mechanical stirrer is highly recommended for reactions using more than 5g of LiAlH₄.[1]

Q5: I am observing significant racemization during the reduction of my amino acid derivative. How can I prevent this?

A: Racemization during reduction is often linked to the reaction conditions and the stability of the starting material.

-

Avoid Harsh Conditions: Prolonged exposure to high temperatures can promote racemization.[6] Conduct the reaction at the lowest effective temperature (e.g., 0 °C to room temperature) and for the minimum time necessary.

-

Choice of Protecting Group: The N-protecting group can influence the susceptibility to racemization. Ensure the chosen protecting group is stable to the reducing conditions and does not promote the formation of oxazolone intermediates.

-

Alternative Reducing Agents: If racemization persists with strong, basic hydrides, consider alternative, milder methods. For example, converting the amino acid to an ester or mixed anhydride followed by reduction with NaBH₄ can sometimes be a gentler approach.[2] A one-pot method using 1,1'-carbonyldiimidazole (CDI) for activation followed by NaBH₄ reduction has been shown to proceed with no racemization.[15]

Workflow: Troubleshooting Low Yield in LiAlH₄ Reductions

Caption: Decision workflow for addressing low yields in LiAlH₄ reductions.

Protocol: Large-Scale Reduction of L-Valine with LiAlH₄

This protocol is adapted for a multi-liter scale and emphasizes safety and handling.[1]

-

Glassware Preparation: Assemble a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire assembly must be rigorously dried with a heat gun under vacuum and purged with nitrogen several times to remove all surface moisture.[1]

-

Reagent Charging: Under a strong nitrogen flow, charge the flask with anhydrous tetrahydrofuran (THF), followed by the portion-wise addition of Lithium Aluminum Hydride (LiAlH₄).

-

Substrate Addition: Dissolve the L-valine in anhydrous THF. Add this solution dropwise via the dropping funnel to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux from the heat of the reaction.

-

Reaction & Monitoring: After the addition is complete, the mixture can be stirred at room temperature or gently refluxed for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

Work-up (Fieser Method):

-

Cool the reaction vessel to 0 °C in an ice bath.

-

Dilute the reaction mixture with an equal volume of diethyl ether or THF to prevent the mixture from becoming too thick.[14]

-

Crucially and slowly , add water dropwise to quench the excess LiAlH₄. This step is highly exothermic and releases hydrogen gas. Ensure adequate cooling and venting.[16]

-

Slowly add a 15% aqueous solution of sodium hydroxide.

-

Add a final portion of water. The resulting mixture should form a granular white precipitate of aluminum salts that is easily filterable.

-

Stir the mixture for 15-30 minutes as it warms to room temperature.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude L-valinol.

-

Section 3: Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful tool, but side reactions and purification can be challenging on a large scale.

Q6: My reductive amination is producing a significant amount of dialkylated amine byproduct. How can I improve the selectivity for the desired mono-alkylated product?

A: Over-alkylation is a classic problem where the desired product amine reacts further with the carbonyl starting material.[17]

-

Stoichiometry Control: Use a significant excess of the starting amine. This statistically favors the reaction of the carbonyl with the starting amine rather than the product.

-

Stepwise (Indirect) Procedure: A highly effective method is to first form the imine intermediate, and then add the reducing agent in a separate step.[3][18] This prevents the newly formed amine product from being present in the reaction mixture along with the starting carbonyl and reducing agent.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations as it is mild and reduces iminium ions much faster than it reduces ketones or aldehydes, minimizing side reactions.[17][18]

Q7: The reduction of the imine intermediate is slow and incomplete. What factors could be responsible?

A: The efficiency of the reduction step can be influenced by several factors.

-

pH of the Reaction: The reaction is often fastest under weakly acidic conditions (pH 5-6), which facilitates imine formation without fully protonating and deactivating the amine nucleophile.[17]

-

Steric Hindrance: Highly hindered ketones or amines can react slowly. In these cases, switching to a more powerful reducing agent or using a Lewis acid catalyst like Ti(OiPr)₄ may be necessary.[19]

-

Reducing Agent Reactivity: Sodium borohydride (NaBH₄) is capable of reducing imines, but it can also reduce the starting aldehyde or ketone.[4] Sodium cyanoborohydride (NaBH₃CN) and NaBH(OAc)₃ are more selective for the imine/iminium ion under reaction conditions.[17]

Data Summary: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild, highly selective for imines over carbonyls, effective in one-pot procedures.[18] | Moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Stable in weakly acidic conditions, selective for imines.[4] | Highly toxic; generates toxic cyanide waste.[18] |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce starting carbonyls, less selective. Best used in a two-step process.[19][20] |

| Catalytic Hydrogenation (H₂/Catalyst) | Alcohols, THF | "Green" option, no hydride waste. | Requires pressure equipment; catalyst can be sensitive. |

Section 4: Purification and Scale-Up Considerations

Q8: What are the most effective methods for purifying amino alcohols on a large scale, moving beyond flash chromatography?

A: Large-scale purification requires methods that are more efficient and economical than chromatography.

-

Crystallization: This is often the most desirable method for industrial-scale purification. It can provide very high purity material in a single operation. The process involves dissolving the crude amino alcohol in a suitable solvent system (often involving alcohols or water) and inducing crystallization by cooling, adding an anti-solvent, or adjusting the pH.[21][22]

-

Ion-Exchange (IEX) Chromatography: This technique is highly effective for charged molecules like amino alcohols and is scalable.[23] The crude product is loaded onto a column containing a charged resin.

-

For a basic amino alcohol, a cation-exchange resin (negatively charged) is used. The protonated amine binds to the resin.

-

Impurities are washed away.

-

The pure amino alcohol is then eluted by changing the pH or increasing the salt concentration of the mobile phase.[24]

-

Diagram: Ion-Exchange Chromatography Purification Workflow